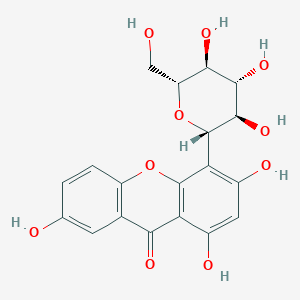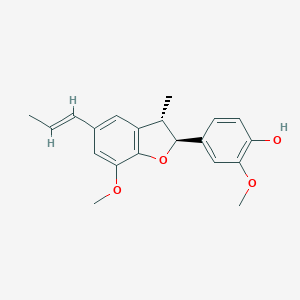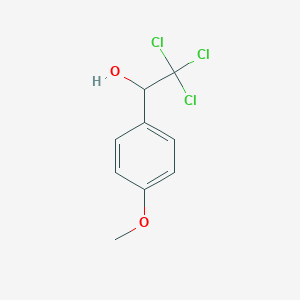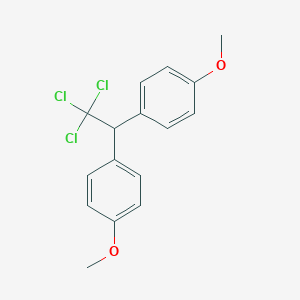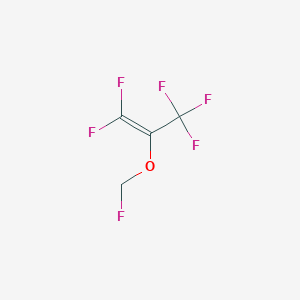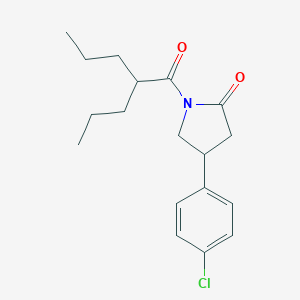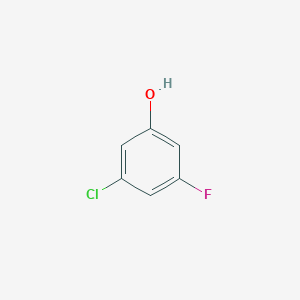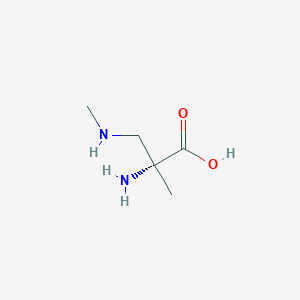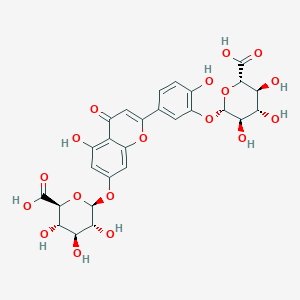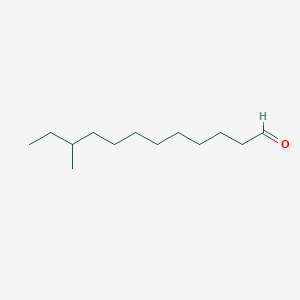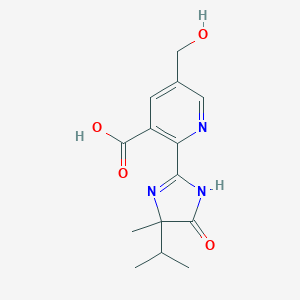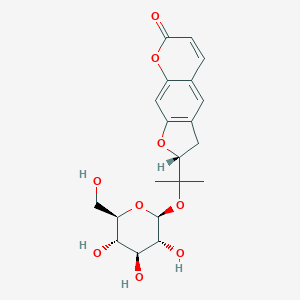
Nodakenin
Overview
Description
Nodakenin (NK) is a furanocoumarin and a natural product found in Angelica gigas, Rhodiola sachalinensis, and other organisms . It has been shown to have anti-inflammatory and antioxidant effects .
Synthesis Analysis
The extraction of Nodakenin from Angelica gigas Nakai has been achieved through subcritical-water extraction (SWE). The extraction yields were highest at 150 °C for 10 minutes .
Molecular Structure Analysis
Nodakenin has a molecular formula of C20H24O9 and a molecular weight of 408.4 g/mol . Its IUPAC name is (2R)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one .
Chemical Reactions Analysis
Nodakenin has been found to regulate adipogenic differentiation and adipogenic transcription factors associated with triglyceride synthesis via inhibition of VLDLR in 3T3‐L1 adipocytes .
Physical And Chemical Properties Analysis
Nodakenin has a density of 1.51±0.1 g/cm3 (Predicted), a melting point of 216°C, and a boiling point of 657.1±55.0 °C (Predicted) .
Scientific Research Applications
Bone Health and Osteoporosis
Nodakenin has been shown to ameliorate ovariectomy-induced bone loss. It improves bone microstructure, serum levels of bone turnover markers, and increases intestinal mucosal integrity. This suggests its potential use in treating osteoporosis and other bone-related disorders .
Gut Microbiota and Intestinal Health
Research indicates that Nodakenin alters gut microbiota imbalance induced by ovariectomy in mice, decreasing the relative abundance of certain bacteria. This points to its role in maintaining intestinal health and possibly in the treatment of gut microbiota-related conditions .
Hepatoprotection
Nodakenin has been identified as a potential hepatoprotective agent. It shows promise in protecting against liver damage by downregulating mRNA levels related to inflammation and cell death in alcohol-exposed liver cells .
Anti-inflammatory and Antioxidant Effects
Studies have found that Nodakenin possesses anti-inflammatory and antioxidant properties. These effects make it a candidate for treating inflammatory diseases and oxidative stress-related conditions .
Atopic Dermatitis
Nodakenin has been effective in reducing atopic dermatitis-like skin lesions and associated scratching behavior in mice, suggesting its application in dermatological conditions related to inflammation and itching .
Breast Cancer Treatment
Nodakenin induces ROS-dependent apoptosis in breast cancer cells, inhibiting cell viability and decreasing tumor volume in mice. This points to its potential use as a therapeutic agent in breast cancer treatment .
Mechanism of Action
Target of Action
Nodakenin, a furanocoumarin glycoside isolated from the roots of Angelica sinensis, primarily targets the hippocampal dentate gyrus (DG) region and gut microbiota . It has been shown to interact with protein kinase B (Akt) and glycogen synthase kinase-3β (GSK-3β) , which play crucial roles in cell survival and proliferation.
Mode of Action
Nodakenin interacts with its targets, leading to significant changes in cellular processes. It enhances adult hippocampal neurogenesis in the DG region via Akt–GSK-3β signaling . This interaction results in increased expression levels of phosphorylated Akt and GSK-3β in hippocampal tissue . Furthermore, nodakenin has been shown to modulate the gut microbiota .
Biochemical Pathways
Nodakenin affects several biochemical pathways. It enhances adult hippocampal neurogenesis via the Akt–GSK-3β signaling pathway . This pathway is crucial for cell survival and proliferation. Additionally, nodakenin influences the composition and abundance of gut microbiota , which can affect various biochemical pathways related to metabolism and immunity.
Pharmacokinetics
It has been noted that nodakenin exhibits significantly low oral bioavailability yet is efficacious . This suggests that nodakenin may exert its pharmacological effects by modulating the gut microbiota and the resulting metabolites .
Result of Action
The action of nodakenin leads to several molecular and cellular effects. It has been shown to improve the bone microstructure and serum levels of bone turnover markers . It also increases the intestinal mucosal integrity . At the cellular level, nodakenin increases the number of 5-bromo-2-deoxyuridine (BrdU)-positive cells in the hippocampal dentate gyrus (DG) region . The percentage of BrdU and NeuN (neuronal cell marker)-immunopositive cells is also significantly increased by nodakenin administration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of nodakenin. For instance, the extraction conditions can affect the yield of nodakenin and decursin from Angelica gigas Nakai . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCGUCZXPFBNRD-DNLMCPORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318602 | |
| Record name | Nodakenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nodakenin | |
CAS RN |
495-31-8 | |
| Record name | Nodakenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nodakenetin, beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nodakenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 495-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NODAKENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2KTH28M3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



